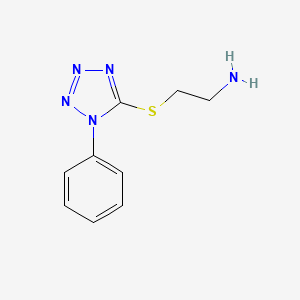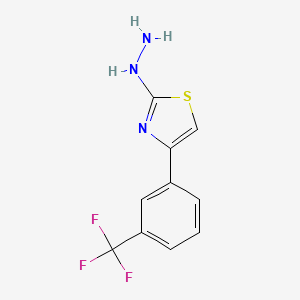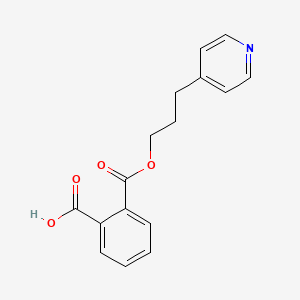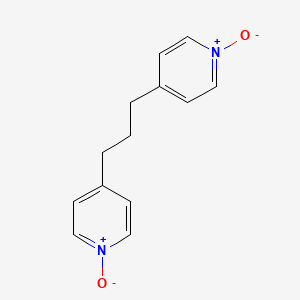
N,N'-bis(pyridin-3-ylmethyl)carbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(pyridin-3-ylmethyl)carbamimidothioic acid is a compound that belongs to the class of carbamimidothioic acids It is characterized by the presence of two pyridin-3-ylmethyl groups attached to a central carbamimidothioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(pyridin-3-ylmethyl)carbamimidothioic acid typically involves the reaction of pyridin-3-ylmethylamine with thiocarbonyldiimidazole. The reaction is carried out in an appropriate solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(pyridin-3-ylmethyl)carbamimidothioic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(pyridin-3-ylmethyl)carbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-ylmethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted carbamimidothioic acids with different functional groups.
Aplicaciones Científicas De Investigación
N,N’-bis(pyridin-3-ylmethyl)carbamimidothioic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of N,N’-bis(pyridin-3-ylmethyl)carbamimidothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the presence of the pyridin-3-ylmethyl groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(pyridin-3-ylmethyl)oxalamide
- N,N’-bis(pyridin-3-ylmethyl)ethanediamide
- N,N’-bis(pyridin-3-ylmethyl)acetamide
Uniqueness
N,N’-bis(pyridin-3-ylmethyl)carbamimidothioic acid is unique due to the presence of the carbamimidothioic acid moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of sulfur in the structure also contributes to its unique properties, such as its ability to form strong hydrogen bonds and its potential as a ligand in coordination chemistry .
Propiedades
IUPAC Name |
N,N'-bis(pyridin-3-ylmethyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c18-13(16-9-11-3-1-5-14-7-11)17-10-12-4-2-6-15-8-12/h1-8H,9-10H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZKQWNJGMWSDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=NCC2=CN=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=NCC2=CN=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B7725864.png)

![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B7725872.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trimethylphenyl)propanoic acid](/img/structure/B7725873.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B7725875.png)
![3-(2-Fluorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7725879.png)




